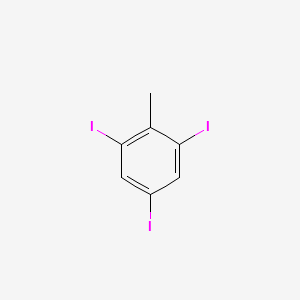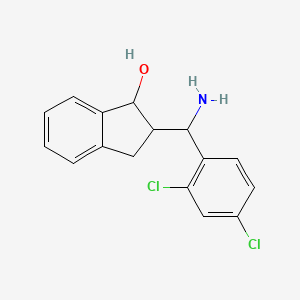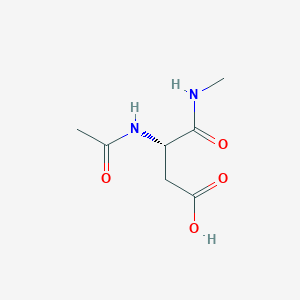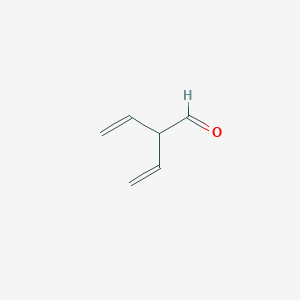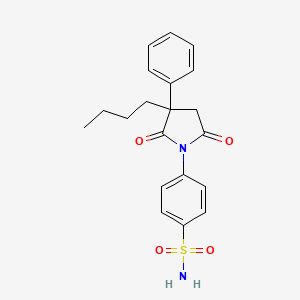![molecular formula C11H10ClNO4S B14678508 2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate CAS No. 37512-71-3](/img/structure/B14678508.png)
2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate is a chemical compound that belongs to the class of heterocyclic compounds It features a fused ring system containing both nitrogen and sulfur atoms, which imparts unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate typically involves the cyclization of isoquinoline derivatives with thioamides or related sulfur-containing compounds. One common method includes the reaction of isoquinolin-1-amine with 1,2-dibromoethane under basic conditions, followed by the addition of perchloric acid to form the perchlorate salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antitumor and antibacterial activities. The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug development.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems, which are valuable in the development of pharmaceuticals and agrochemicals.
Material Science: Its unique electronic properties make it of interest in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate involves its interaction with specific molecular targets in biological systems. The compound’s positively charged nitrogen atom can interact with negatively charged sites on enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazolo[2,3-a]isoquinoline derivatives, such as:
- 3-(4-Nitrophenyl)[1,3]thiazolo[2,3-a]isoquinolin-4-ium-2-thiolate
- Thiazolo[3,2-a]pyridinium derivatives
Uniqueness
What sets 2,3-Dihydro[1,3]thiazolo[2,3-a]isoquinolin-4-ium perchlorate apart from similar compounds is its specific ring structure and the presence of the perchlorate anion
Eigenschaften
CAS-Nummer |
37512-71-3 |
|---|---|
Molekularformel |
C11H10ClNO4S |
Molekulargewicht |
287.72 g/mol |
IUPAC-Name |
2,3-dihydro-[1,3]thiazolo[2,3-a]isoquinolin-4-ium;perchlorate |
InChI |
InChI=1S/C11H10NS.ClHO4/c1-2-4-10-9(3-1)5-6-12-7-8-13-11(10)12;2-1(3,4)5/h1-6H,7-8H2;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
VWIIDUIVZDUOMS-UHFFFAOYSA-M |
Kanonische SMILES |
C1CSC2=[N+]1C=CC3=CC=CC=C32.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


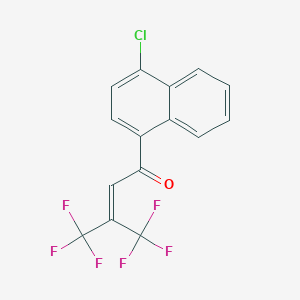
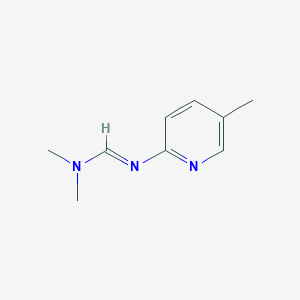


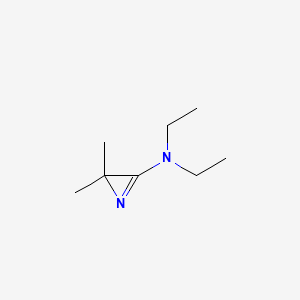
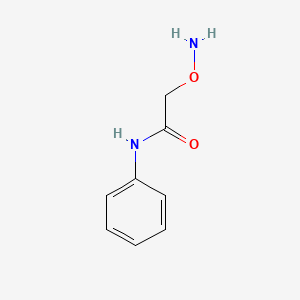
![(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-[1]benzothieno[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B14678475.png)
![14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B14678478.png)
